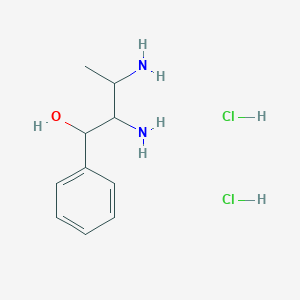

2,3-Diamino-1-phenylbutan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2,3-diamino-1-phenylbutan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-7(11)9(12)10(13)8-5-3-2-4-6-8;;/h2-7,9-10,13H,11-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKKOVCRKYEAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CC=CC=C1)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 2,3-diamino-1-phenylbutan-1-ol dihydrochloride involves the amination of 1-phenyl-2-butanone, followed by reduction and salt formation steps:

- Starting Material: 1-phenyl-2-butanone (a ketone)

- Amination: Reaction with ammonia under catalytic hydrogenation conditions

- Catalysts: Typically heterogeneous catalysts such as cobalt-based or nickel-based catalysts are employed to facilitate amination and hydrogenation

- Reaction Conditions: Elevated temperature and pressure (e.g., 100–150 °C and 50–150 bar H2) to promote amination and reduction

- Product Isolation: The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, followed by purification via recrystallization

This method is favored for its efficiency in introducing amino groups at the 2 and 3 positions of the butanol backbone while preserving the phenyl substituent at position 1.

Catalytic Systems and Industrial Production

Industrial production of this compound often utilizes continuous flow or large-scale batch reactors with optimized catalysts to maximize yield and purity.

The use of cobalt catalysts with iron additives helps maintain the active β-Co phase, preventing deactivation and side reactions such as retro-aldol or oligomerization. Nickel-based catalysts supported on metal-organic frameworks enable selective hydrogenation and amination under milder conditions, which is beneficial for sensitive substrates.

Reaction Mechanism Insights and Optimization

- Amination Mechanism: The ketone carbonyl group of 1-phenyl-2-butanone undergoes nucleophilic attack by ammonia, forming an imine intermediate which is subsequently hydrogenated to the corresponding amine.

- Reduction: Hydrogenation reduces the imine to the amino alcohol, with the hydroxyl group introduced at the 1-position.

- Salt Formation: The amino groups are protonated by hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Key reaction parameters affecting yield and purity include:

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 100–150 °C | Higher temp increases reaction rate but may cause side reactions |

| Pressure (H2) | 50–150 bar | Higher pressure favors hydrogenation steps |

| NH3/ketone molar ratio | >20 | Excess ammonia suppresses side reactions and improves selectivity |

| Catalyst loading | 5–10 wt% | Adequate catalyst amount ensures complete conversion |

Purification and Characterization

After synthesis, the crude product is purified by recrystallization from water or aqueous ethanol to obtain the dihydrochloride salt as a white crystalline powder. Characterization methods include:

- Melting point determination

- Elemental analysis for C, H, N, Cl content

- Spectroscopic methods such as NMR and IR to confirm structure

- X-ray crystallography for solid-state confirmation (in advanced research settings)

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting material | 1-phenyl-2-butanone | Commercially available or synthesized precursor |

| Amination | Reaction with ammonia and hydrogen | Catalyst: Co or Ni-based; Temp: 100-150 °C; Pressure: 50-150 bar H2 |

| Reduction | Hydrogenation of imine intermediate | Same catalytic system as amination |

| Salt formation | Treatment with HCl to form dihydrochloride salt | Recrystallization from aqueous solvent |

| Purification | Recrystallization | Ensures high purity and crystalline form |

Research Findings and Advances

Recent research highlights include:

- Use of supercritical ammonia as solvent and reactant to enhance selectivity and reaction rates by improving mass transport and surface ammonia concentration.

- Development of heterogeneous single-site catalysts based on metal-organic frameworks that enable chemoselective hydrogenation and amination under mild conditions with catalyst recyclability.

- Optimization of catalyst composition (e.g., Co-Fe alloys) to maintain active phases and suppress unwanted side reactions, enabling long catalyst lifetimes and continuous operation.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-1-phenylbutan-1-ol dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It participates in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduced to form amines or alcohols.

- Substitution : Amino groups can engage in substitution reactions to create derivatives.

Biology

Research into the biological activity of 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride indicates potential interactions with biomolecules. Studies have suggested that it may modulate enzyme activities or receptor functions, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its therapeutic potential , particularly as a precursor in drug development. Its interactions at the molecular level could lead to new treatments for various diseases. For example, preliminary studies suggest that it may have applications in treating conditions related to enzyme deficiencies or other metabolic disorders .

Case Study 1: Drug Development

A study investigated the use of this compound as a precursor for developing inhibitors targeting specific enzymes involved in disease pathways. The results indicated that derivatives synthesized from this compound exhibited promising inhibitory activity against target enzymes linked to metabolic disorders .

In another research effort, the compound was evaluated for its biological activity against various cell lines. Results showed that certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Building block for complex synthesis | Synthesis of pharmaceuticals |

| Biology | Interaction with biomolecules | Potential enzyme modulation |

| Medicine | Precursor for drug development | Investigational new drugs for metabolic disorders |

Mechanism of Action

The mechanism of action of 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride | C₁₀H₁₅N₂O·2HCl | Phenyl, hydroxyl, two amines | Aromatic backbone, polar groups |

| Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | Two aliphatic amines | Linear diamine, cell growth mediator |

| Cadaverine dihydrochloride | C₅H₁₄N₂·2HCl | Two aliphatic amines | Longer chain, decomposition byproduct |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·2HCl | Amide, two amines | Amide group reduces basicity |

| Trientine dihydrochloride | C₆H₁₈N₄·2HCl | Four aliphatic amines | Copper chelator (Wilson’s disease) |

Key Observations :

- Aromatic vs.

- Hydroxyl Group: Unique to the target compound, this group enables hydrogen bonding, influencing solubility and molecular recognition compared to analogs like (2S)-2,5-diaminopentanamide dihydrochloride .

- Chelation Potential: While trientine’s four amines excel in copper chelation, the target compound’s two amines and hydroxyl group may offer weaker or selective metal-binding properties .

Physicochemical and Pharmacological Properties

Solubility and Stability:

- The dihydrochloride salt form enhances water solubility for all listed compounds, critical for bioavailability. However, the phenyl group in the target compound may reduce solubility compared to aliphatic analogs like putrescine .

- Stability: The hydroxyl group in the target compound could increase susceptibility to oxidation compared to methyl esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride in ), which are stabilized by ester functionalities .

Biological Activity

2,3-Diamino-1-phenylbutan-1-ol dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Structure

The chemical structure of this compound can be represented as follows:

This compound features two amino groups and a phenyl group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, leading to the formation of the desired compound with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It may modulate enzyme activity or receptor interactions, leading to various physiological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing signaling pathways.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in various areas:

| Application Area | Potential Effects |

|---|---|

| Antiviral Activity | May inhibit viral replication |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Protects neuronal cells from damage |

Case Studies

- Antiviral Activity : A study demonstrated that this compound exhibited antiviral properties against specific viruses by inhibiting their replication in vitro. This suggests potential use in antiviral drug development .

- Cancer Research : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways through specific receptor interactions .

- Neuroprotection : Research indicated that the compound could protect against oxidative stress-induced neuronal damage, suggesting its utility in neurodegenerative disease models .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-diamino-1-phenylbutan-1-ol dihydrochloride with high purity and yield?

- Methodological Answer : Synthesis typically involves reductive amination or substitution reactions under controlled conditions. For example, using a chiral precursor (e.g., phenyl-substituted epoxides) followed by sequential amination and HCl salt formation. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., methanol/water mixtures), and stoichiometry of reducing agents (e.g., NaBH4 or LiAlH4) critically influence yield and enantiomeric purity. Post-synthesis purification via recrystallization in ethanol/ethyl acetate mixtures is recommended to isolate the dihydrochloride salt .

Q. How can researchers characterize the structural and chiral properties of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing amine vs. hydroxyl protons).

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve absolute stereochemistry, particularly for chiral centers at C2 and C3 positions (critical for biological activity studies) .

- Polarimetry : To measure optical rotation and verify enantiomeric excess.

Q. What stability considerations are essential for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store in airtight, amber vials under inert gas (argon or nitrogen) at –20°C. Regularly monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products like oxidized amines or hydrolyzed derivatives .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Design dose-response experiments using recombinant enzymes (e.g., aminotransferases or dehydrogenases). Prepare stock solutions in PBS (pH 7.4) and test concentrations ranging from 1 nM to 100 µM. Include controls for non-specific binding (e.g., bovine serum albumin) and validate results with kinetic assays (e.g., Michaelis-Menten plots) to determine IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in enantiomeric purity or assay conditions.

- Step 1 : Re-characterize the compound’s chirality (e.g., chiral HPLC with a cellulose-based column).

- Step 2 : Standardize assay protocols (e.g., buffer ionic strength, incubation time).

- Step 3 : Cross-validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can enantiomeric resolution be achieved for this compound during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during amination steps to enforce stereoselectivity. Alternatively, employ enzymatic resolution with lipases or esterases to separate diastereomers. Confirm resolution efficiency via circular dichroism (CD) spectroscopy .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

- Methodological Answer : Under stress conditions (heat, light, pH extremes), the compound undergoes:

- Oxidation : Forms nitro or imine derivatives (detectable via LC-MS).

- Hydrolysis : Cleavage of the hydroxyl group, yielding phenylbutanamine intermediates.

Mitigation strategies include adding antioxidants (e.g., ascorbic acid) and using lyophilization for long-term storage .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., dopamine receptors from the PDB). Optimize protonation states of amine groups at physiological pH and calculate binding free energies. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.